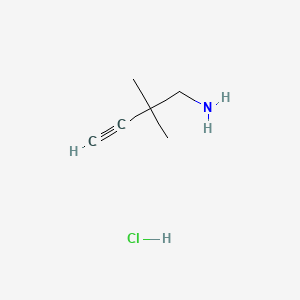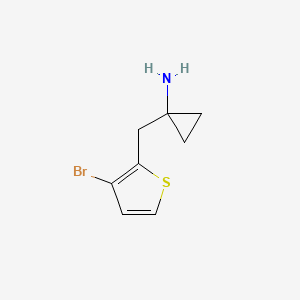
1-((3-Bromothiophen-2-yl)methyl)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-Bromothiophen-2-yl)methyl)cyclopropan-1-amine is an organic compound with the molecular formula C8H10BrNS. This compound features a cyclopropane ring attached to an amine group, which is further connected to a brominated thiophene ring. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Bromothiophen-2-yl)methyl)cyclopropan-1-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated thiophene . The reaction conditions are generally mild, and the process is known for its functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-((3-Bromothiophen-2-yl)methyl)cyclopropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogenating agents like bromine (Br2) and nucleophiles like sodium azide (NaN3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Wissenschaftliche Forschungsanwendungen
1-((3-Bromothiophen-2-yl)methyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 1-((3-Bromothiophen-2-yl)methyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The brominated thiophene ring can participate in electrophilic aromatic substitution reactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-((3-Bromophenyl)methyl)cyclopropan-1-amine: This compound has a similar structure but with a phenyl ring instead of a thiophene ring.
1-((3-Bromothiophen-2-yl)methyl)(methyl)amine: This compound has a similar structure but with a methyl group attached to the amine.
Uniqueness
1-((3-Bromothiophen-2-yl)methyl)cyclopropan-1-amine is unique due to the presence of the brominated thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in organic synthesis and drug development.
Eigenschaften
Molekularformel |
C8H10BrNS |
|---|---|
Molekulargewicht |
232.14 g/mol |
IUPAC-Name |
1-[(3-bromothiophen-2-yl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C8H10BrNS/c9-6-1-4-11-7(6)5-8(10)2-3-8/h1,4H,2-3,5,10H2 |
InChI-Schlüssel |
KNPNVLKDLOCPEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CC2=C(C=CS2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


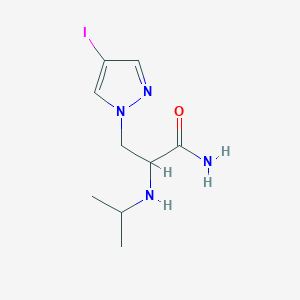
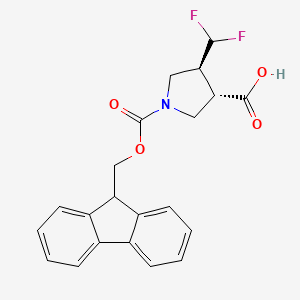
![2-{[(Benzyloxy)carbonyl]amino}-4-(4,4-dimethylpiperidin-1-yl)benzoic acid](/img/structure/B13551245.png)

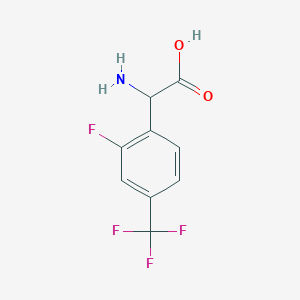
![Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride](/img/structure/B13551269.png)
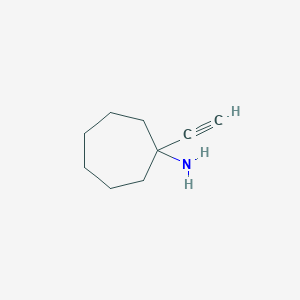
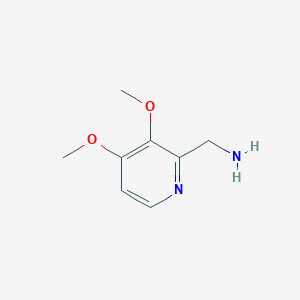
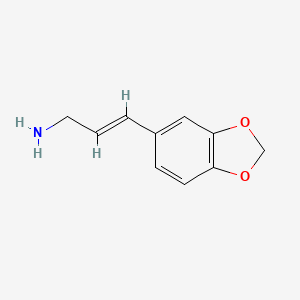
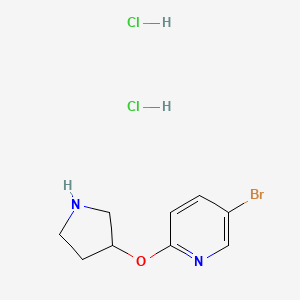

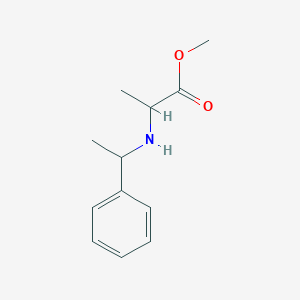
![1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanaminetrihydrochloride](/img/structure/B13551327.png)
